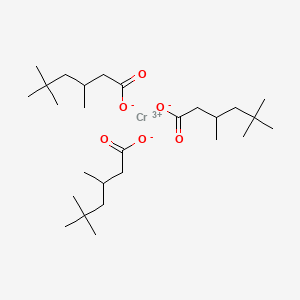

Chromium tris(3,5,5-trimethylhexanoate)

Description

Chromium tris(3,5,5-trimethylhexanoate) is a coordination complex where chromium(III) is bonded to three 3,5,5-trimethylhexanoate ligands. The ligand, 3,5,5-trimethylhexanoic acid (CAS 512-34-5/3302-10-1), is a branched carboxylic acid with a molecular formula of C₉H₁₈O₂ . The chromium complex is identified by CAS numbers 260-317-7 and 56663-29-7 , though inconsistencies in nomenclature require verification.

Properties

CAS No. |

56663-29-7 |

|---|---|

Molecular Formula |

C27H51CrO6 |

Molecular Weight |

523.7 g/mol |

IUPAC Name |

chromium(3+);3,5,5-trimethylhexanoate |

InChI |

InChI=1S/3C9H18O2.Cr/c3*1-7(5-8(10)11)6-9(2,3)4;/h3*7H,5-6H2,1-4H3,(H,10,11);/q;;;+3/p-3 |

InChI Key |

IGRSPAMYVWCECY-UHFFFAOYSA-K |

Canonical SMILES |

CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Cr+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chromium tris(3,5,5-trimethylhexanoate) can be synthesized through the reaction of chromium(III) chloride with 3,5,5-trimethylhexanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product.

Industrial Production Methods

In industrial settings, the production of chromium tris(3,5,5-trimethylhexanoate) often involves large-scale batch reactors where chromium salts and 3,5,5-trimethylhexanoic acid are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Chromium tris(3,5,5-trimethylhexanoate) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.

Reduction: It can be reduced to lower oxidation state chromium species.

Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) complexes, while reduction could produce chromium(II) species. Substitution reactions result in new chromium complexes with different ligands.

Scientific Research Applications

Chromium tris(3,5,5-trimethylhexanoate) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation processes.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metallodrugs.

Industry: It is utilized in the production of specialty materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which chromium tris(3,5,5-trimethylhexanoate) exerts its effects involves coordination chemistry principles. The chromium center can interact with various substrates through ligand exchange, redox reactions, and coordination to form stable complexes. These interactions are crucial for its catalytic activity and other applications.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : Cr(C₉H₁₇O₂)₃ (derived from ligand C₉H₁₈O₂ after deprotonation).

- Molecular Weight : ~523.69 g/mol (calculated).

- Structure : Octahedral geometry typical for Cr(III) complexes, with three bidentate carboxylate ligands.

Applications : Likely includes industrial catalysis, polymer stabilization, or corrosion inhibition, inferred from analogous chromium carboxylates .

Comparison with Similar Compounds

Chromium Tris(2-Ethylhexanoate)

CAS : 3444-17-5

Molecular Formula : Cr(C₈H₁₅O₂)₃

Molecular Weight : ~481.54 g/mol.

Key Difference: The 3,5,5-TMH ligand’s branching may enhance solubility in non-polar media compared to 2-ethylhexanoate, favoring niche industrial uses.

Dipentaerythritol Hexa(3,5,5-Trimethylhexanoate) (DiPEiC9)

CAS: Not explicitly listed, but referenced in viscosity studies . Molecular Formula: C₅₈H₁₀₆O₁₂ (estimated).

Note: DiPEiC9 is non-metallic and serves as a reference fluid, contrasting with chromium’s catalytic roles.

tert-Butyl Peroxy-3,5,5-Trimethylhexanoate (TBPTMH)

CAS : 3851-87-4 (peroxide derivative)

Molecular Formula : C₁₃H₂₆O₄

Safety Note: TBPTMH requires stringent handling due to its peroxide group, unlike the chromium complex .

Data Tables

Table 1: Structural and Physical Comparison

Research Findings and Gaps

- Chromium Complexes: Limited direct data on chromium tris(3,5,5-TMH) necessitates reliance on ligand properties and analogous compounds. The ligand’s high branching may improve solubility in hydrophobic matrices .

- Safety : Chromium(III) compounds are generally low-risk, but Cr(VI) impurities must be monitored .

- Industrial Relevance : TBPTMH and DiPEiC9 dominate niche applications (initiators, viscosity standards), while chromium carboxylates fill catalytic roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.